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molecular formula C6H8O4 B1676176 2,2-Dimethyl-1,3-dioxane-4,6-dione CAS No. 2033-24-1

2,2-Dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1676176
M. Wt: 144.12 g/mol
InChI Key: GXHFUVWIGNLZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04065440

Procedure details

The diisopropylidene methylene dimalonate used in this Example was prepared by adding 1.5 ml concentrated sulfuric acid over a 20 minute period to a stirred slurry of 52 grams malonic acid (0.5 mol) and 60 ml acetic anhydride (0.6 mol) in an erlenmeyer flask reactor. After the reactants were stirred for 3 hours at room temperature, 40 ml acetone (0.55 mols) were added with cooling and the reactants were maintained at 5° C for 16 hours. The crystalline product was filtered, washed with ice water and dried yielding 32 grams isopropylidene malonate having a melting point of 97°-98° C. A solution of 14.4 grams of isopropylidene malonate (0.1 mol), 4.0 grams of 37% aqueous formaldehyde (0.05 mol) and 40 ml dimethyl formamide was maintained at room temperature for 3 hours in an erlenmeyer flask. After the addition of 25 ml water, white crystals precipitated from the dimethyl formamide. The crystals were washed with water and dried yielding 10 grams of diisopropylidene methylene dimalonate which melted at from 152°-153° C.
[Compound]
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:12])(=[O:11])[CH2:7][C:8]([OH:10])=[O:9].C(OC(=O)C)(=O)C.[CH3:20][C:21]([CH3:23])=O>>[C:6]1(=[O:12])[O:11][C:21]([CH3:23])([CH3:20])[O:10][C:8](=[O:9])[CH2:7]1

Inputs

Step One
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reactants were stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reactants were maintained at 5° C for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC(=O)OC(C)(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04065440

Procedure details

The diisopropylidene methylene dimalonate used in this Example was prepared by adding 1.5 ml concentrated sulfuric acid over a 20 minute period to a stirred slurry of 52 grams malonic acid (0.5 mol) and 60 ml acetic anhydride (0.6 mol) in an erlenmeyer flask reactor. After the reactants were stirred for 3 hours at room temperature, 40 ml acetone (0.55 mols) were added with cooling and the reactants were maintained at 5° C for 16 hours. The crystalline product was filtered, washed with ice water and dried yielding 32 grams isopropylidene malonate having a melting point of 97°-98° C. A solution of 14.4 grams of isopropylidene malonate (0.1 mol), 4.0 grams of 37% aqueous formaldehyde (0.05 mol) and 40 ml dimethyl formamide was maintained at room temperature for 3 hours in an erlenmeyer flask. After the addition of 25 ml water, white crystals precipitated from the dimethyl formamide. The crystals were washed with water and dried yielding 10 grams of diisopropylidene methylene dimalonate which melted at from 152°-153° C.
[Compound]
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:12])(=[O:11])[CH2:7][C:8]([OH:10])=[O:9].C(OC(=O)C)(=O)C.[CH3:20][C:21]([CH3:23])=O>>[C:6]1(=[O:12])[O:11][C:21]([CH3:23])([CH3:20])[O:10][C:8](=[O:9])[CH2:7]1

Inputs

Step One
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reactants were stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reactants were maintained at 5° C for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC(=O)OC(C)(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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